molecular formula C14H17N3O5 B12301631 (2R)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate

(2R)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate

Katalognummer: B12301631
Molekulargewicht: 307.30 g/mol
InChI-Schlüssel: NERHNHKNUYXVAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate typically involves several steps. One common method includes the Fischer indole synthesis, which is a well-known reaction for constructing indole rings . This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole structure.

Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide, and the conversion of the epoxide into an allylic alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-ethanol.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2R)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide oxalate is unique due to its specific indole structure, which imparts distinct biological activities

Eigenschaften

Molekularformel

C14H17N3O5

Molekulargewicht

307.30 g/mol

IUPAC-Name

2-amino-3-(1H-indol-3-yl)-N-methylpropanamide;oxalic acid

InChI

InChI=1S/C12H15N3O.C2H2O4/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11;3-1(4)2(5)6/h2-5,7,10,15H,6,13H2,1H3,(H,14,16);(H,3,4)(H,5,6)

InChI-Schlüssel

NERHNHKNUYXVAX-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(CC1=CNC2=CC=CC=C21)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.